molecular formula Cl3In B104893 Indium In 111 chloride CAS No. 10025-82-8

Indium In 111 chloride

カタログ番号: B104893
CAS番号: 10025-82-8
分子量: 221.17 g/mol
InChIキー: PSCMQHVBLHHWTO-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indium In 111 chloride (¹¹¹InCl₃) is a radiopharmaceutical precursor used for radiolabeling monoclonal antibodies (e.g., ProstaScint, Zevalin) in diagnostic imaging and radioimmunotherapy . It is supplied as a sterile, non-pyrogenic solution in 0.05 M hydrochloric acid, with a pH of 1.1–1.4, and decays via electron capture to stable cadmium-111, emitting gamma rays at 171 keV and 245 keV . Its physical half-life is 67.32 hours, making it suitable for delayed imaging protocols . Clinical applications include detecting abscesses, osteomyelitis, infected prostheses, and inflammatory arthritis .

準備方法

Cyclotron Production of Indium-111 Isotope

The synthesis of ¹¹¹InCl₃ begins with the production of the Indium-111 radioisotope, typically achieved via cyclotron irradiation. A cadmium-112 (Cd-112) enriched target is bombarded with protons in a nuclear reaction:

Cd-112+pIn-111+2n(p,2n reaction)[2][5]\text{Cd-112} + p \rightarrow \text{In-111} + 2n \quad \text{(p,2n reaction)} \quad

Key parameters for this process include:

ParameterValueSource
Proton beam energy20–30 MeV
Target materialCd-112 (≥99% enrichment)
Irradiation time4–8 hours
Yield1.85–3.7 GBq (50–100 mCi)

Post-irradiation, the target is dissolved in hydrochloric acid to extract In-111. The solution undergoes ion-exchange chromatography to separate In-111 from cadmium and other impurities. Radionuclidic purity is critical, with limits set at ≤0.25% Indium-114m/114 at expiration .

Chemical Synthesis of Indium Chloride from Metallic Indium

Following isotope production, indium metal is converted to indium chloride through direct reaction with hydrochloric acid. High-purity indium (99.9%) is dissolved in concentrated HCl under controlled conditions:

2In+6HCl2InCl3+3H2[1][4]2\text{In} + 6\text{HCl} \rightarrow 2\text{InCl}3 + 3\text{H}2 \quad

Process Steps:

  • Indium Preparation: Indium metal is melted and quenched in distilled water to form "indium flowers," increasing surface area for reaction .

  • Acid Reaction: Indium flowers react with 4 M HCl at 60–70°C, with subsequent concentration to crystallize hydrated InCl₃ (InCl₃·4–5H₂O) .

  • Crystallization: The solution is evaporated to dryness, yielding hydrated indium chloride crystals.

Optimization Data:

  • Acid Concentration: 4 M HCl ensures complete dissolution without excessive foaming .

  • Reaction Temperature: 60–70°C balances reaction rate and safety .

  • Yield: ~90% conversion efficiency under optimal conditions .

Solvent Replacement Method for Anhydrous Indium Chloride

Hydrated InCl₃ is unsuitable for radiopharmaceutical use due to instability at high temperatures. The patent CN101033079A details a stepwise solvent replacement method to produce anhydrous ¹¹¹InCl₃:

Propyl Carbinol-Heptane Complexation

Hydrated InCl₃ is mixed with propyl carbinol (n-butanol) and heptane (40–50% v/v) at 35–50°C. This replaces crystal water with a labile InCl₃·n-butanol complex:

InCl34H2O+C4H9OHInCl3C4H9OH+4H2O[1]\text{InCl}3·4\text{H}2\text{O} + \text{C}4\text{H}9\text{OH} \rightarrow \text{InCl}3·\text{C}4\text{H}9\text{OH} + 4\text{H}2\text{O} \quad

Etherate Formation

The n-butanol complex is refluxed with diethyl ether and sodium metal (3–8 g) in a Soxhlet apparatus. Sodium scavenges residual water and alcohols, forming stable high-boiling byproducts:

InCl3C4H9OH+(C2H5)2OInCl3(C2H5)2O+C4H9OH[1]\text{InCl}3·\text{C}4\text{H}9\text{OH} + \text{(C}2\text{H}5\text{)}2\text{O} \rightarrow \text{InCl}3·\text{(C}2\text{H}5\text{)}2\text{O} + \text{C}4\text{H}9\text{OH} \quad

Thermal Drying

The etherate is distilled at 40–60°C, followed by nitrogen drying at <100°C to yield anhydrous ¹¹¹InCl₃.

Critical Parameters:

StepTemperature RangeKey AdditivesOutcome
Complexation35–50°CHeptaneReduces azeotrope formation
Ether reflux70–120°CSodium metalRemoves H₂O/ROH
Drying<100°CDry N₂ gasPrevents thermal decomposition

Purification and Quality Control

Radionuclidic Purity

Post-synthesis, the product is analyzed via gamma spectroscopy to ensure compliance with regulatory limits:

ImpurityMaximum AllowableDetection Method
In-114m/114≤0.25%Gamma spectrometer

Chemical Purity

Residual solvents (n-butanol, heptane, ether) are quantified using gas chromatography, with limits set at <10 ppm .

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield (%)
Cyclotron + HClHigh radionuclidic purityRequires specialized equipment85–90
Solvent replacementLow-temperature dehydrationMulti-step, time-intensive75–80

科学的研究の応用

Oncology

One of the most significant applications of 111^{111}InCl3_3 is in oncology, where it plays a crucial role in tumor imaging. The compound is used to label monoclonal antibodies that specifically bind to cancer cells, allowing for:

  • Tumor Localization : High specificity in identifying tumor sites.
  • Staging Cancer : Assessing the extent of disease spread.
  • Evaluating Treatment Response : Monitoring changes in tumor size or activity post-treatment.
  • Detecting Recurrence : Identifying new tumor growth after treatment completion .

Case Study : A study involving patients with esophageal cancer demonstrated that 111^{111}InCl3_3 scintigraphy could differentiate between bone metastasis and bone marrow reconversion, highlighting its utility in complex cancer cases .

Infection and Inflammation Imaging

Indium-111 chloride is also extensively used for imaging infections and inflammatory processes. When WBCs are labeled with 111^{111}InCl3_3 and reinjected into the patient, they accumulate at sites of infection or inflammation, enabling:

  • Localization of Infections : Accurate identification of abscesses or inflammatory lesions.
  • Assessment of Severity : Determining the extent of infection based on WBC accumulation .

Case Study : In a clinical evaluation involving patients with suspected infections related to joint prostheses, 111^{111}InCl3_3 imaging successfully identified infections that were otherwise challenging to diagnose using conventional methods .

Bone Marrow Imaging

The compound has proven effective for evaluating hematologic diseases through bone marrow imaging. Its distribution mimics that of iron, allowing for:

  • Bone Marrow Hyperplasia Detection : Identifying conditions such as anemia or marrow infiltration by malignancies.
  • Differentiation Between Conditions : Distinguishing between benign marrow reconversion and metastatic disease .

Advantages

  • Moderate Half-Life : Allows sufficient time for imaging without excessive radiation exposure to patients.
  • High Sensitivity : Capable of detecting low levels of disease activity due to the sensitivity of gamma cameras to emitted radiation.
  • Versatility : Applicable in various medical conditions beyond oncology, including gastrointestinal bleeding and lymphatic disorders .

Limitations

  • Cost : The high cost associated with 111^{111}InCl3_3 can limit accessibility for some patients and healthcare facilities.
  • Availability : Limited production capacity in nuclear reactors can affect supply .

作用機序

Indium chloride exerts its effects primarily through its role as a Lewis acid. It forms complexes with donor ligands, facilitating various chemical reactions. In organic synthesis, it acts as a catalyst by stabilizing transition states and intermediates, thereby lowering the activation energy required for the reaction to proceed .

類似化合物との比較

Comparison with Indium-111-Labeled Leukocytes

Diagnostic Performance in Osteomyelitis and Abscesses

In osteomyelitis, ¹¹¹InCl₃ demonstrated comparable sensitivity (91%) and specificity (89%) to ¹¹¹In-labeled leukocytes (sensitivity 84%, specificity 82%) . However, ¹¹¹InCl₃ avoids the labor-intensive leukocyte labeling process, reducing preparation time and contamination risks . For abscess detection, ¹¹¹InCl₃ achieved a sensitivity of 92% and specificity of 95%, outperforming ¹¹¹In-labeled leukocytes, which are prone to false positives from accessory spleens or respiratory diseases .

Limitations

Both agents showed false negatives in vertebral osteomyelitis and cases of prolonged antibiotic therapy . ¹¹¹InCl₃ may also accumulate in healing bone grafts or inflamed joints, mimicking infection .

Comparison with Gallium-67 Citrate

Advantages in Specificity

¹¹¹InCl₃ avoids gastrointestinal uptake and non-specific binding to healing fractures, which are common pitfalls with gallium-67 (⁶⁷Ga) citrate . In chronic osteomyelitis, ¹¹¹InCl₃ specificity (89%) exceeded ⁶⁷Ga, which often localizes in non-infected fractures .

Radiation Exposure

¹¹¹InCl₃ has a lower radiation burden (effective dose ~0.27 mSv/MBq) compared to ⁶⁷Ga (~0.3 mSv/MBq) due to its shorter half-life and absence of beta emissions .

Comparison with Technetium-99m Methylene Diphosphonate (Tc-99m MDP)

Osteomyelitis Detection

In experimental canine osteomyelitis, ¹¹¹InCl₃ showed superior differentiation between infected and non-infected sites (tibia/femur ratio: 1.93 vs. 1.32) compared to Tc-99m MDP (p = 0.0001 vs. p = 0.0199) . ¹¹¹InCl₃’s accuracy (79%) in prosthetic infections also surpassed Tc-99m MDP, which cannot distinguish infection from mechanical loosening .

Imaging Protocol

Tc-99m MDP requires three-phase imaging (flow, blood pool, delayed), while ¹¹¹InCl₃ simplifies protocols with single-timepoint imaging at 24–72 hours .

Chemical and Pharmacological Comparison

Parameter Indium In 111 Chloride Indium-111 Oxyquinoline
Molecular Formula Cl₃In C₉H₆InNO
Labeling Efficiency ≥95% In³⁺ ions Requires 8-hydroxyquinoline
Primary Use Radiolabeling antibodies Leukocyte labeling

¹¹¹InCl₃ directly binds to antibodies via DTPA chelators, whereas ¹¹¹In-oxyquinoline requires leukocyte isolation .

Clinical Considerations and Limitations

False Positives/Negatives

  • False Positives : Overlying soft-tissue inflammation, recent surgery, or inflammatory arthritis .
  • False Negatives : Walled-off abscesses, chronic antibiotic use .

生物活性

Indium In-111 chloride (¹¹¹InCl₃) is a radioactive compound primarily utilized in nuclear medicine as a diagnostic radiopharmaceutical. It is notable for its biological activity, particularly in imaging and therapeutic applications. This article delves into the biological properties, mechanisms of action, biodistribution, and clinical applications of Indium In-111 chloride, supported by relevant data tables and case studies.

Overview of Indium In-111 Chloride

Indium-111 is a radioactive isotope that decays via electron capture to stable cadmium-111, emitting gamma radiation detectable by imaging devices. Indium In-111 chloride is synthesized through the proton irradiation of cadmium-112 targets, followed by conversion into the chloride form using hydrochloric acid . The compound is typically provided as a sterile solution with a pH of 1.1 to 1.4 and boasts a high purity level of over 99.9% indium-111.

Indium In-111 chloride is primarily used for radiolabeling monoclonal antibodies and autologous leukocytes. The mechanism involves the formation of stable complexes with these biological molecules, allowing for targeted imaging of specific tissues or pathological conditions. For instance, when used with leukocytes, it enables visualization of inflammatory processes such as abscesses or infections .

Biological Activity and Biodistribution

The biological activity of Indium In-111 chloride can be characterized by its biodistribution patterns and clearance rates from the body. Studies indicate that after administration, the compound exhibits a biexponential disappearance from the bloodstream, with significant retention in organs such as the liver and spleen.

Table 1: Biodistribution and Clearance Characteristics

ParameterValue
Half-life67.2 hours
Biological half-life2.8 to 5.5 hours (blood)
Elimination via urine~10% within 72 hours
Retention in liver/spleenAssumed equal to physical half-life

The biodistribution studies demonstrate that between 9.5% to 24.4% of the injected dose remains in whole blood at various time intervals post-injection . The rapid clearance from circulation is crucial for minimizing radiation exposure while maximizing diagnostic efficacy.

Clinical Applications

Indium In-111 chloride has several key applications in clinical settings:

  • Radiolabeling Monoclonal Antibodies : Used in preparations like OncoScint and ProstaScint for imaging tumors.
  • Detection of Inflammatory Processes : Labeled leukocytes can be tracked to areas of infection or inflammation.
  • Radioimmunotherapy : Employed in conjunction with therapeutic agents such as Zevalin for targeted cancer treatment.

Case Study: ProstaScint Imaging

ProstaScint (capromab pendetide) utilizes Indium In-111 chloride for imaging prostate cancer patients at high risk for pelvic lymph node metastases. The diagnostic accuracy is enhanced through the specific targeting capabilities of the radiolabeled monoclonal antibody, allowing for improved treatment planning .

Safety and Pharmacokinetics

While Indium In-111 chloride is generally well-tolerated, understanding its pharmacokinetics is essential for optimizing its use. The compound's low excretion rate (less than 1% in feces and urine within 24 hours) indicates that most radioactivity remains within the body long enough to facilitate imaging but raises considerations regarding potential radiation exposure over time .

Q & A

Basic Research Questions

Q. What analytical methods ensure radiochemical purity and chemical identity of Indium In-111 chloride?

Radiochemical purity (>95%) is validated using thin-layer chromatography (TLC) to confirm the dominance of In³⁺ ions . Gamma spectrometry with germanium semiconductor detectors identifies the photopeaks at 0.171 MeV and 0.245 MeV, ensuring proper radiochemical identity . Chemical purity is assessed via atomic absorption spectroscopy for trace metals (e.g., Cu, Ni, Cd) with limits ≤0.1 μg/mL .

Q. How should Indium In-111 chloride be stored to maintain stability for radiolabeling applications?

The compound must be stored in hermetic, light-resistant containers at controlled room temperature (20–25°C). Single-unit packaging minimizes contamination risks, and sterility is maintained under these conditions .

Q. What are the key decay properties of In-111 relevant to experimental timing?

In-111 decays via electron capture to stable Cd-111 with a physical half-life of 67.32 hours. Researchers must account for decay kinetics when designing longitudinal imaging studies or dosimetry calculations. The external radiation constant is 8.3 × 10⁻⁴ C/kg/hr, requiring appropriate shielding (e.g., lead with 0.023 cm attenuation coefficient) .

Advanced Research Questions

Q. How can radiolabeling efficiency with monoclonal antibodies (e.g., ProstaScint) be optimized?

Key factors include:

  • pH control : The reaction medium should be adjusted to pH 5.0–6.5 to stabilize In³⁺-antibody chelation .
  • Chelator selection : DTPA or modified antibodies with site-specific chelators improve labeling efficiency .
  • Incubation time : 30–60 minutes at 37°C balances labeling efficiency and antibody integrity . Post-labeling purification (e.g., size-exclusion chromatography) removes unbound In-111 .

Q. How should researchers address discrepancies in In-111 chloride imaging data (e.g., false-positive uptake)?

In rheumatoid arthritis studies, In-111 chloride uptake correlated with synovial inflammation but showed overlap with osteoarthritis. To resolve contradictions:

  • Use quantitative scoring (e.g., 0–5 scale per joint) .
  • Cross-validate with clinical markers (swelling, grip strength) and alternative imaging (MRI) .
  • Control for nonspecific uptake by comparing with healthy tissues or blocking studies .

Q. What are critical considerations for biodistribution studies in preclinical models?

  • Dosimetry : Limit injected activity to ≤19 MBq (0.5 mCi) in rodents to avoid radiation-induced artifacts .
  • Kinetic modeling : Use compartmental models to account for In-111’s dual gamma emissions (171 keV and 245 keV) .
  • Tissue sampling : Collect organs at 72 hours post-injection to match the half-life .

Q. How can trace metal impurities impact radiolabeling, and how are they quantified?

Impurities like Zn²⁺ or Fe³⁺ compete with In³⁺ for chelation sites, reducing labeling efficiency. Atomic absorption spectroscopy detects these at ≤0.1 μg/mL, ensuring compliance with pharmacopeial standards .

Q. Emerging Applications and Methodological Challenges

Q. What novel applications of In-111 chloride are being explored in inflammatory disease research?

Recent studies use In-111 chloride scintigraphy to:

  • Quantify synovial inflammation in rheumatoid arthritis, with total scan scores correlating with swollen joint counts (r = 0.72) .
  • Monitor hematopoietic bone marrow activity in myeloproliferative disorders .
  • Track tumor-associated macrophages in preclinical oncology models .

Q. How can researchers mitigate radiation risks in clinical studies involving In-111 chloride?

  • Follow ALARA principles: Use the minimum activity required (e.g., 185 MBq for adult imaging) .
  • Screen for pregnancy in women of childbearing potential and defer non-essential studies .
  • Provide thyroid blocking agents if free iodide is present in the final product .

特性

IUPAC Name

trichloroindigane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCMQHVBLHHWTO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[In](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

InCl3, Cl3In
Record name indium(III) chloride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Indium(III)_chloride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8033566
Record name Indium trichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10025-82-8, 36403-62-0
Record name Indium trichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10025-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indium trichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indium chloride (133InCl3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036403620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indium chloride (InCl3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Indium trichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。